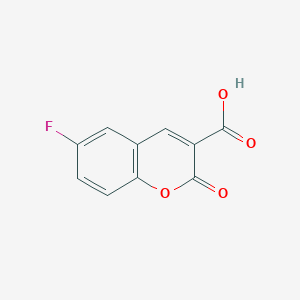

6-fluoro-2-oxo-2H-chromene-3-carboxylic acid

Description

Properties

IUPAC Name |

6-fluoro-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKANRIZTFUIWLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(C(=O)O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis to 6-Fluoro-2-oxo-2H-chromene-3-carboxylic Acid

The ester intermediate undergoes alkaline hydrolysis to produce the target carboxylic acid.

Reaction Conditions

- Starting material : Ethyl 6-fluoro-2-oxo-2H-chromene-3-carboxylate (2 g, 8.54 mmol).

- Solvent system : Methanol (15 mL) and water (12 mL).

- Base : 2N NaOH (40 mL).

- Temperature : Reflux.

- Duration : 12 hours.

- Acidification : 6N HCl to pH ~2.

- Workup : The precipitated solid is filtered, washed with water, and air-dried.

Key Data

| Parameter | Value |

|---|---|

| Yield | 97% |

| Purity (HPLC) | >95% |

| Melting Point | 65–66°C |

This method’s efficiency is attributed to the complete hydrolysis of the ester group under strongly basic conditions, followed by selective precipitation of the acid.

Physicochemical Properties

The compound’s properties, as reported by Sigma-Aldrich and experimental studies, include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₅FO₄ |

| Molecular Weight | 208.15 g/mol |

| Melting Point | 65–66°C |

| Solubility | Slightly soluble in water, soluble in polar organic solvents (e.g., DMSO, methanol) |

| Stability | Stable at room temperature; hygroscopic |

Safety Considerations

- Hazard Statements : H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).

- Precautionary Measures : Use personal protective equipment and ensure adequate ventilation.

Alternative Synthetic Routes

While the Pechmann-hydrolysis sequence is the most documented method, potential alternatives include:

Knoevenagel Condensation

This method involves the condensation of salicylaldehyde derivatives with malonic acid derivatives. However, no peer-reviewed studies have applied this route to synthesize this compound.

Microwave-Assisted Synthesis

Microwave irradiation could theoretically accelerate the Pechmann condensation step, but experimental validation for this specific compound remains unreported.

Applications and Derivatives

This compound serves as a precursor for bioactive molecules, including:

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The compound is frequently synthesized via hydrolysis of its ethyl ester precursor under basic conditions. A representative procedure involves:

Reaction:

Ethyl 6-fluoro-2-oxo-2H-chromene-3-carboxylate + NaOH → 6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid

| Parameter | Value | Source |

|---|---|---|

| Solvent | MeOH/H<sub>2</sub>O (15:12 mL) | |

| NaOH Concentration | 2N | |

| Reaction Temperature | Reflux | |

| Yield | 95% |

Analytical Data:

-

<sup>1</sup>H NMR (DMSO-*d<sub>6</sub>): δ 7.40 (d, J = 8.8 Hz, 1H), 7.86 (dd, J = 8.8, 2.5 Hz, 1H), 8.17 (d, J = 2.5 Hz, 1H), 8.69 (s, 1H) .

-

<sup>13</sup>C NMR (DMSO-*d<sub>6</sub>): δ 115.4, 115.6, 118.6, 148.5, 156.2, 164.4 .

Decarboxylation Reactions

The carboxylic acid moiety undergoes decarboxylation under mild conditions using carbonyldiimidazole (CDI) and 1,4-diazabicyclo[2.2.2]octane (DABCO):

Reaction:

this compound → 6-Fluoro-2H-chromen-2-one + CO<sub>2</sub>

| Parameter | Value | Source |

|---|---|---|

| Catalyst | CDI/DABCO | |

| Solvent | Anisole | |

| Reaction Time | 12 h | |

| Yield | >90% |

Key Observations:

-

Deuterization experiments confirmed the mechanism involves water-assisted proton transfer .

-

The reaction proceeds via an intermediate coumarin-3-carboxylic anhydride .

Epoxide Formation (Analogous Systems)

While not directly reported for this compound, structurally related coumarin-3-carboxylic acids undergo epoxidation to form intermediates for β-blocker synthesis (e.g., nebivolol) .

Example Pathway:

Scientific Research Applications

Pharmaceutical Applications

The compound is recognized as a pivotal chiral building block in the pharmaceutical industry. Its derivatives, specifically optically pure forms, are crucial for synthesizing various biologically active compounds.

Synthesis of Active Pharmaceutical Ingredients

One notable application is in the synthesis of dl-nebivolol, a highly cardioselective vasodilatory β-receptor blocker used to treat hypertension. The synthetic pathway involves transforming enantiopure forms of 6-fluoro-2-oxo-2H-chromene-3-carboxylic acid into intermediates that lead to the final drug product .

Enzymatic Resolution Techniques

Recent advancements have introduced enzymatic methods for resolving the racemic mixtures of 6-fluoro-chroman derivatives. For instance, two esterases from Geobacillus thermocatenulatus have been utilized to achieve high enantiomeric excess (ee) values (>99% for (S)- and 95–96% for (R)-configurations) through a biphasic system. This method not only enhances yield but also reduces environmental impact compared to traditional chemical resolution techniques .

Material Science Applications

Beyond pharmaceuticals, this compound has potential applications in material science, particularly in the development of organic materials and coordination frameworks.

Coordination Polymers

The compound can be utilized as a ligand in metal-organic frameworks (MOFs), contributing to the design of materials with specific properties such as porosity and conductivity. The ability to form stable complexes with metal ions opens avenues for creating innovative materials for gas storage and separation .

Case Study 1: Enzymatic Resolution

A study demonstrated the successful sequential resolution of racemic methyl 6-fluoro-chroman-2-carboxylate using immobilized cells of esterases. This approach yielded significant amounts of optically pure (S)- and (R)-forms within a short period (40 hours), showcasing the efficiency and practicality of enzymatic methods in producing chiral compounds .

Case Study 2: Synthesis Pathway for Nebivolol

The synthesis pathway involving this compound as an intermediate was outlined, highlighting its transformation into various stereoisomers necessary for the production of nebivolol. The study detailed the chemical reactions involved and characterized the resultant compounds using NMR spectroscopy .

Mechanism of Action

The mechanism of action of 6-fluoro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes and receptors that are involved in various biological processes.

Pathways: Modulation of signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-fluoro-2-oxo-2H-chromene-3-carboxylic acid can be contextualized by comparing it with analogous chromene-3-carboxylic acid derivatives. Key compounds include halogenated, hydroxylated, and alkylated variants:

Structural and Physicochemical Properties

Substituent Effects on Properties

- Electronic Effects: The 6-fluoro substituent is strongly electron-withdrawing, polarizing the chromene ring and enhancing the electrophilicity of the carboxylic acid group. This contrasts with 6-bromo and 6-chloro derivatives, where larger halogens exert weaker inductive effects but greater steric hindrance .

Thermal Stability :

- The 6-fluoro derivative has a lower melting point (64–68°C) compared to the 6-bromo analog (200°C), likely due to reduced molecular packing efficiency from fluorine’s small size .

- The fused naphthyl ring in 3-oxo-3H-benzo[f]chromene-2-carboxylic acid contributes to a higher melting point (235–236.5°C) via π-stacking interactions .

Reactivity :

- Fluoro and chloro derivatives undergo nucleophilic substitution more readily than bromo analogs due to better leaving-group ability of Cl⁻ and F⁻ under specific conditions .

- Methoxy groups (e.g., in 7,8-dimethoxy derivatives) donate electron density, stabilizing the chromene ring but reducing electrophilic reactivity .

Research Findings and Data Trends

- Synthetic Efficiency : Fluorinated derivatives generally achieve lower yields (84%) compared to brominated (97%) or fused-ring analogs (93.1%), likely due to fluorine’s volatility in reaction conditions .

- Spectral Signatures : Carbonyl stretches in IR spectra vary with substituent electronegativity (e.g., 1771 cm⁻¹ for 6-bromo vs. 1746 cm⁻¹ for fused-ring derivatives) .

- Biological Relevance : Fluorine’s electronegativity enhances membrane permeability, making 6-fluoro derivatives promising candidates for CNS-targeting drugs .

Biological Activity

6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid (CAS: 937688-27-2) is a synthetic compound belonging to the chromene class, which has garnered attention for its potential biological activities, particularly in cancer research. This compound is characterized by a chromene backbone with a fluoro substituent at the 6-position and a carboxylic acid group at the 3-position. Its unique structure enhances its reactivity and potential therapeutic applications.

Chemical Structure

The chemical formula of this compound is with a molecular weight of approximately 208.15 g/mol. The structural representation can be summarized as follows:

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer properties. It acts as an inhibitor of monocarboxylate transporters (MCT1 and MCT4), which play a critical role in lactate transport in cancer cells. By inhibiting these transporters, the compound can reduce lactate uptake, thereby impairing cancer cell proliferation and metabolism .

Table 1: Summary of Biological Activities

The mechanism through which this compound exerts its anticancer effects involves the inhibition of key metabolic pathways that are often dysregulated in cancer. By targeting MCTs, this compound disrupts the metabolic adaptation of cancer cells to hypoxic conditions, ultimately leading to reduced viability and proliferation .

Study on MCT Inhibition

A study conducted on various cancer cell lines demonstrated that derivatives of this compound significantly inhibited cell growth and induced apoptosis. The compound's effectiveness was evaluated through assays measuring cell viability and lactate production, revealing a strong correlation between MCT inhibition and reduced cell proliferation.

Selectivity Towards Carbonic Anhydrases

Another investigation focused on the selectivity of this compound towards tumor-associated carbonic anhydrases (CAs). The study found that certain derivatives exhibited low micromolar Ki values against CAs IX and XII, indicating potent inhibitory activity. This selectivity suggests that modifications to the chromene structure may enhance therapeutic efficacy against specific tumor types .

Q & A

Q. What are the optimal synthetic routes for 6-fluoro-2-oxo-2H-chromene-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted salicylic acid derivatives. For example, a multi-step approach may include:

Fluorination : Introducing fluorine at position 6 via electrophilic substitution using Selectfluor® or other fluorinating agents .

Chromene Formation : Cyclization under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the chromene core.

Carboxylic Acid Functionalization : Oxidation of a methyl or aldehyde group at position 3 using KMnO₄ or CrO₃ under controlled pH .

- Key Conditions :

| Step | Reagents | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| Fluorination | Selectfluor® | 80–90°C | DMF | ~65% |

| Cyclization | H₂SO₄ | 120°C | Toluene | ~75% |

| Oxidation | KMnO₄ | 60°C | H₂O/THF | ~70% |

Q. How can the molecular structure of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- X-ray Crystallography : Resolves bond lengths/angles and confirms the chromene core’s planarity (e.g., mean C–C bond length: 1.39 Å ).

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (H-4 and H-5 aromatic protons), δ 6.3 ppm (H-3 carboxylic acid proton) .

- ¹⁹F NMR : Single peak near δ -110 ppm (C6-F) .

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1650 cm⁻¹ (chromene lactone) .

Q. What are the key chemical properties affecting its reactivity in medicinal chemistry applications?

- Methodological Answer :

- Acidity : The carboxylic acid group (pKa ~2.8) enables salt formation with amines, enhancing solubility for biological assays .

- Electrophilic Substitution : Fluorine at position 6 directs further substitutions (e.g., nitration) to positions 5 and 8 due to its electron-withdrawing effect .

- Hydrogen Bonding : The lactone and carboxylic acid moieties participate in H-bonding with biological targets (e.g., enzymes) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., bacterial topoisomerases). For example, the carboxylic acid group forms hydrogen bonds with Arg394 in E. coli topoisomerase IV .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values. Derivatives with electron-withdrawing groups at position 7 show 3-fold higher activity .

- DFT Calculations : Optimize geometry to assess stability of tautomeric forms (e.g., lactone vs. open-chain) .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for fluorinated chromenes?

- Methodological Answer :

- Dynamic NMR : Detect tautomerism or rotational barriers (e.g., slow exchange between keto and enol forms at high temps) .

- SC-XRD vs. PXRD : Single-crystal X-ray confirms static structure, while PXRD may indicate polymorphism under synthetic conditions .

- Variable-Temperature Studies : Monitor spectral changes to identify temperature-dependent conformational shifts .

Q. How does fluorination at position 6 influence photophysical properties compared to chloro or methyl analogs?

- Methodological Answer :

- UV-Vis Spectroscopy : Fluorine reduces π→π* transition energy (λmax ~320 nm vs. ~305 nm for chloro analogs) due to its inductive effect .

- Fluorescence Quenching : Fluorine increases electron deficiency, enhancing quenching by electron-rich biomolecules (e.g., NADH) .

- Comparative Data :

| Substituent | λmax (nm) | Quantum Yield (Φ) |

|---|---|---|

| -F (C6) | 320 | 0.45 |

| -Cl (C6) | 305 | 0.32 |

| -CH₃ (C6) | 315 | 0.28 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.